molecular formula C23H23F3N4O5S2 B2715360 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351596-85-4

2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2715360
CAS No.: 1351596-85-4
M. Wt: 556.58
InChI Key: WCIHDCLYPPAVRH-UHFFFAOYSA-N
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Description

2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C23H23F3N4O5S2 and its molecular weight is 556.58. The purity is usually 95%.
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Biological Activity

The compound 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule notable for its intricate structure, which includes a thiazole ring, thiophene ring, and piperazine moiety. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 530.6 g/mol. Its structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the context of cancer therapy. The unique combination of heterocyclic rings in its structure is believed to enhance its efficacy against certain cancer cell lines.

Research suggests that this compound may influence several signaling pathways involved in apoptosis and cell proliferation. It is hypothesized that the compound interacts with specific receptors or enzymes linked to disease pathways, although further studies are necessary to elucidate these interactions fully.

In Vitro Studies

Several in vitro studies have been conducted to assess the anticancer activity of this compound. For instance:

  • Cell Line Testing : The compound has shown promising results against various cancer cell lines, indicating potential cytotoxic effects.
    • HCT-116 Colon Carcinoma : IC₅₀ values suggest moderate to high activity.
    • T47D Human Breast Cancer : Demonstrated significant inhibition at specific concentrations.
Cell LineIC₅₀ Value (µM)Activity Level
HCT-1166.2Moderate
T47D27.3Significant

Binding Affinity Studies

Binding affinity studies have indicated that the compound may interact with various biological targets, enhancing its potential as a therapeutic agent. These studies are essential for understanding the compound's mechanism of action and optimizing its structure for improved efficacy.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other biologically active molecules. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
2-AminothiazoleC₇H₈N₂SSimple thiazole derivative
Thiophene-2-carboxylic acidC₈H₇O₂SContains a carboxylic acid functional group
1-BenzylpiperazineC₁₁H₁₄N₂A piperazine derivative without heterocycles
N-MethylpiperazineC₇H₁₄N₂A simple piperazine derivative

The integration of thiazole, thiophene, and piperazine in the target compound distinguishes it from simpler analogs, potentially conferring unique biological activities and properties.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Applications : A study published in Pharmacology Research demonstrated that derivatives similar to this compound exhibited significant anticancer properties through modulation of apoptotic pathways.
  • Antimicrobial Activity : Another investigation indicated possible antimicrobial effects against various pathogens, suggesting broader applications beyond oncology.

Properties

IUPAC Name

oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4OS2.C2H2O4/c22-21(23,24)15-4-1-2-5-16(15)25-19(29)12-27-7-9-28(10-8-27)13-20-26-17(14-31-20)18-6-3-11-30-18;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIHDCLYPPAVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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